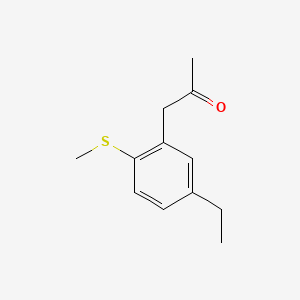

1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one

Description

1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one is a substituted acetophenone derivative featuring a propan-2-one (ketone) group attached to a phenyl ring substituted with an ethyl group at position 5 and a methylthio (-SMe) group at position 2. Its molecular formula is C₁₁H₁₄OS, with a molar mass of 194.29 g/mol. This compound belongs to a broader class of aryl ketones, which are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Propriétés

Formule moléculaire |

C12H16OS |

|---|---|

Poids moléculaire |

208.32 g/mol |

Nom IUPAC |

1-(5-ethyl-2-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H16OS/c1-4-10-5-6-12(14-3)11(8-10)7-9(2)13/h5-6,8H,4,7H2,1-3H3 |

Clé InChI |

YPBAGQAJUMMGQO-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=C(C=C1)SC)CC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-ethyl-2-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio group can influence its binding affinity and specificity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one with key analogs based on substituent patterns, synthesis routes, and applications:

Key Structural and Functional Insights:

Substituent Position Effects :

- The ethyl group at position 5 in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or trifluoromethyl). This may enhance membrane permeability in bioactive derivatives.

- Methylthio (-SMe) at position 2 vs. 3 or 4 alters electronic properties (electron-rich sulfur atom) and may influence metabolic stability or receptor binding in pharmaceutical contexts .

Synthetic Routes :

- The trifluoromethyl analog (C₁₀H₉F₃O) is synthesized via hydrolysis and acetylation, suggesting similar methods could apply to the target compound .

- Claisen-Schmidt condensation (e.g., chalcone synthesis) is a plausible route, as seen in structurally related aryl ketones .

Biological Relevance :

- The 4-methylthio analog (C₁₀H₁₂OS) is a metabolite of 4-MTA, undergoing reduction to 1-[4-(methylthio)phenyl]propan-2-ol. This highlights the metabolic vulnerability of the ketone group in such structures .

Research Findings and Implications

Metabolic Stability :

- The methylthio group in aryl ketones is susceptible to oxidation, forming sulfoxides or sulfones, which may limit bioavailability. For example, 1-[4-(methylthio)phenyl]propan-2-one is rapidly reduced to its alcohol derivative in vivo .

Pharmacological Potential: Substituted aryl ketones are precursors to psychoactive amines (e.g., fenfluramine) and β-arrestin-biased agonists. The ethyl and methylthio substituents in the target compound could modulate serotonin receptor binding affinity, as seen in DOX analogs (e.g., 1-(2,5-dimethoxy-4-(methylthio)phenyl)propan-2-amine) .

Physicochemical Properties :

- The trifluoromethyl analog (C₁₀H₉F₃O) exhibits enhanced metabolic stability due to the electron-withdrawing CF₃ group, contrasting with the electron-donating -SMe group in the target compound .

Activité Biologique

1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one, an organic compound with the molecular formula C12H16OS, has garnered attention in recent years for its potential biological activities, particularly in pharmacology. This compound features an ethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety, which contributes to its diverse reactivity and potential applications in various fields such as medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structure of 1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one can be illustrated as follows:

This compound's unique chemical properties stem from its functional groups, which allow it to participate in various chemical reactions, including nucleophilic additions and electrophilic substitutions.

Biological Activities

Research indicates that 1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one possesses several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects against various pathogens. The specific mechanisms may involve the inhibition of key enzymes necessary for bacterial survival or growth.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could make it a candidate for treating conditions characterized by inflammation.

- Anticancer Activity : There is growing interest in the anticancer potential of this compound. It may induce apoptosis in cancer cells through various pathways, although detailed mechanisms remain to be fully elucidated .

The biological activity of 1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one is thought to involve interactions with various biological molecules. The functional groups present in the compound can facilitate binding to enzymes or receptors, potentially leading to modulation of biochemical pathways. For example, its antimicrobial activity might be attributed to the inhibition of enzymes involved in bacterial cell wall synthesis.

Antimicrobial Activity Study

A study investigating the antimicrobial efficacy of 1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus.

Anticancer Activity Assessment

In another study focused on anticancer properties, 1-(5-Ethyl-2-(methylthio)phenyl)propan-2-one was tested on several cancer cell lines. The findings are summarized below:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 20 | Cell cycle arrest |

| MCF7 (Breast Cancer) | 25 | Inhibition of proliferation |

The compound exhibited promising anticancer activity by inducing apoptosis and causing cell cycle arrest in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.